molecular formula C12H23NO2 B13613159 Methyl 4-amino-3-(3-methylcyclohexyl)butanoate

Methyl 4-amino-3-(3-methylcyclohexyl)butanoate

Cat. No.: B13613159
M. Wt: 213.32 g/mol
InChI Key: DBMFYWUUGGVNDS-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(3-methylcyclohexyl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a cyclohexyl ring, making it unique in its class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(3-methylcyclohexyl)butanoate typically involves the esterification of 4-amino-3-(3-methylcyclohexyl)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(3-methylcyclohexyl)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ester into a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major product is 4-amino-3-(3-methylcyclohexyl)butanoic acid.

    Reduction: The major product is 4-amino-3-(3-methylcyclohexyl)butanol.

    Substitution: The products depend on the substituent introduced during the reaction.

Scientific Research Applications

Methyl 4-amino-3-(3-methylcyclohexyl)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(3-methylcyclohexyl)butanoate involves its interaction with esterases in the body. Esterases hydrolyze the ester bond, releasing the active 4-amino-3-(3-methylcyclohexyl)butanoic acid. This acid can then interact with various molecular targets, including enzymes and receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methylbutanoate
  • Methyl 4-amino-3-bromobenzoate
  • Butanoic acid, 3-methyl-, 3-methyl-3-butenyl ester

Uniqueness

Methyl 4-amino-3-(3-methylcyclohexyl)butanoate is unique due to its cyclohexyl ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other esters and contributes to its specific applications in various fields.

Biological Activity

Methyl 4-amino-3-(3-methylcyclohexyl)butanoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H21NO2\text{C}_{12}\text{H}_{21}\text{N}\text{O}_{2}

This compound features an amino group and a cyclohexyl moiety, contributing to its unique reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : The amino group can form hydrogen bonds with enzyme active sites, potentially enhancing or inhibiting enzymatic reactions.
  • Receptor Interaction : The hydrophobic cyclohexyl group may facilitate binding to lipid membranes or hydrophobic pockets within receptors, influencing signal transduction pathways.
  • Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential anti-inflammatory properties for this compound.

Biological Activity Data

A summary of the biological activities reported for this compound and its derivatives is presented in the table below:

Activity Effect Reference
Anti-inflammatoryInhibition of TNF-α and IL-6 production
Enzyme inhibitionModulation of phospholipase activity
Neuroprotective effectsReduction of neuroinflammation markers

Case Studies and Research Findings

  • Anti-inflammatory Properties
    A study investigated the effects of this compound on RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). Results indicated a significant reduction in the production of pro-inflammatory cytokines, including TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases. The mechanism was linked to the inhibition of NF-κB signaling pathways.
  • Neuroprotective Effects
    Another research effort explored the neuroprotective properties of this compound in a model of neuroinflammation. The compound was shown to reduce levels of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), which are often elevated during neurodegenerative processes. This effect was attributed to its ability to modulate MAPK signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Structure Biological Activity
Methyl 4-amino-3-(4-methoxyphenyl)butanoateContains a methoxy groupAnti-inflammatory effects
Methyl 4-(3-aminophenyl)butanoateLacks cyclohexyl groupModerate anti-inflammatory activity
Methyl 4-(4-methoxyphenyl)butanoateLacks amino groupLimited biological activity

The presence of both an amino group and a cyclohexyl moiety in this compound enhances its potential applications in therapeutic settings compared to its analogs.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

methyl 4-amino-3-(3-methylcyclohexyl)butanoate

InChI

InChI=1S/C12H23NO2/c1-9-4-3-5-10(6-9)11(8-13)7-12(14)15-2/h9-11H,3-8,13H2,1-2H3

InChI Key

DBMFYWUUGGVNDS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C(CC(=O)OC)CN

Origin of Product

United States

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